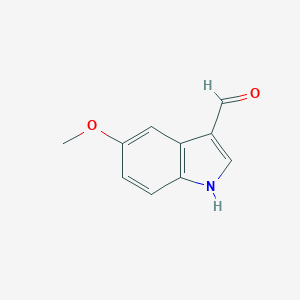

5-Methoxyindole-3-carboxaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWARWGEOHQXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Record name | 5-methoxyindole-3-carboxaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147471 | |

| Record name | 5-Methoxy-indol-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-19-1 | |

| Record name | 5-Methoxyindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-indol-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10601-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-indol-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-INDOL-3-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63C50ZW2D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methoxyindole-3-carboxaldehyde: A Core Technical Guide for Researchers

Introduction: 5-Methoxyindole-3-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its indole (B1671886) core, substituted with a methoxy (B1213986) group at the 5-position and a formyl group at the 3-position, makes it a valuable precursor for drug discovery and development, particularly in the fields of oncology and neurology. This technical guide provides an in-depth overview of the fundamental properties, experimental protocols, and relevant biological pathways associated with this compound.

Core Properties and Data

This section summarizes the key physical, chemical, and safety information for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2][3] |

| Appearance | Yellowish to reddish crystalline powder | [1] |

| Melting Point | 179-186 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in methanol, DMSO, and dimethylformamide. | [5][6][7] |

| Purity | ≥98% (HPLC/GC) | [1][8][9] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 10601-19-1 | [1][8] |

| PubChem CID | 82758 | [1][2] |

| MDL Number | MFCD00005623 | [1] |

| InChI Key | TUWARWGEOHQXCO-UHFFFAOYSA-N | [3][4] |

| SMILES | COc1ccc2[nH]cc(C=O)c2c1 | [4] |

| Synonyms | 3-Formyl-5-methoxyindole, 5-Methoxyindolyl-3-aldehyde | [1] |

Safety and Handling

| Hazard Statement | GHS Classification | Precautionary Codes |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P317, P362+P364 |

| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P317 |

| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

This information is aggregated from GHS data.[2][10] Always consult the latest Safety Data Sheet (SDS) before handling.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as 5-methoxyindole (B15748).[11][12][13]

Reaction Scheme:

Detailed Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0 °C in an ice-salt bath.[11] Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature at 0-5 °C.[14] Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent (N,N-dimethylchloroiminium ion).[11][12]

-

Formylation: Dissolve 5-methoxyindole in a minimal amount of anhydrous DMF.[11] Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[14] Then, heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[11][14]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice and water.[11]

-

Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide (B78521) solution until the pH is basic. A solid precipitate of this compound will form.[14]

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[11][14] The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethyl acetate/petroleum ether mixture, to yield the final product as a crystalline solid.

Analytical Characterization

NMR spectroscopy is used to confirm the chemical structure and purity of the compound.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10][14]

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[14]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected Signals: The spectrum will show characteristic peaks for the aldehyde proton (~9-10 ppm), aromatic protons on the indole ring (~7-8 ppm), the methoxy group protons (~3.8 ppm), and the N-H proton of the indole ring.[14][15]

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as described for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer, configured for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will display distinct signals for the carbonyl carbon of the aldehyde (~185 ppm), the aromatic carbons, and the methoxy carbon (~55 ppm).[15]

-

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

-

FTIR Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.[10][16][17]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[10][17]

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample's IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[10][18]

-

Expected Bands: The spectrum should exhibit characteristic absorption bands for N-H stretching (~3140-3180 cm⁻¹), aromatic C-H stretching (~3025-3111 cm⁻¹), and a strong C=O stretching of the aldehyde group (~1600-1645 cm⁻¹).[10]

-

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

-

GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

GC Parameters (Representative):

-

MS Parameters (Representative):

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound, and the mass spectrum of this peak will display the molecular ion [M]⁺ at m/z 175, along with characteristic fragmentation patterns.[2]

-

Biological Context and Signaling Pathways

This compound is a key reactant in the synthesis of inhibitors targeting tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[8] TDO and indoleamine 2,3-dioxygenase (IDO1) are the rate-limiting enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[2][4][20]

The Tryptophan-Kynurenine Immunosuppressive Pathway

In the tumor microenvironment, cancer cells can overexpress TDO and IDO1. These enzymes catabolize the essential amino acid tryptophan into kynurenine.[1][20] This process has two major immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[4]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the generation and activity of regulatory T cells (Tregs) and can induce apoptosis in effector T cells, further dampening the immune response.[4][20]

Inhibitors of TDO, synthesized from precursors like this compound, are being investigated as a therapeutic strategy to block this immunosuppressive pathway and enhance the efficacy of cancer immunotherapies.[4]

Caption: Tryptophan metabolism via the kynurenine pathway leads to immune suppression.

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its established physicochemical properties, coupled with well-defined analytical protocols, facilitate its use in research and development. The biological relevance of this molecule, particularly as a precursor to TDO inhibitors for cancer immunotherapy, underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational resource for scientists working with this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound, 99+%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 8. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. L19072.06 [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 19. notulaebotanicae.ro [notulaebotanicae.ro]

- 20. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyindole-3-carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, analysis, and biological significance of 5-Methoxyindole-3-carboxaldehyde. This key organic intermediate serves as a versatile building block in the synthesis of a wide range of biologically active molecules, demonstrating its importance in pharmaceutical and medicinal chemistry.

Chemical Structure and Identification

This compound possesses a bicyclic indole (B1671886) core, substituted with a methoxy (B1213986) group at the 5-position and a carboxaldehyde group at the 3-position. This substitution pattern is crucial for its reactivity and its utility as a precursor in various synthetic transformations.

| Identifier | Value |

| IUPAC Name | 5-methoxy-1H-indole-3-carbaldehyde[1] |

| Synonyms | 3-Formyl-5-methoxyindole, 5-Methoxyindolyl-3-aldehyde[2] |

| CAS Number | 10601-19-1[2] |

| Molecular Formula | C₁₀H₉NO₂[2] |

| Molecular Weight | 175.18 g/mol |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Yellowish to reddish crystalline powder | [2] |

| Melting Point | 179-183 °C | |

| Purity | ≥99% (by HPLC) |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected analytical data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.9 | s | -CHO |

| ~8.2 | s | H-2 |

| ~7.2-7.8 | m | Aromatic protons (H-4, H-6, H-7) |

| ~3.8 | s | -OCH₃ |

| ~8.3 | br s | N-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, aromatic, and methoxy carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~156 | C-5 (aromatic, attached to -OCH₃) |

| ~138 | C-7a (aromatic) |

| ~132 | C-3a (aromatic) |

| ~125 | C-2 (aromatic) |

| ~117 | C-3 (aromatic) |

| ~113 | C-6 (aromatic) |

| ~101 | C-4 (aromatic) |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1650 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (methoxy) |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 146, and subsequent fragmentation of the indole ring.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich heterocycles like 5-methoxyindole (B15748).

Materials:

-

5-Methoxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.

-

Dissolve 5-methoxyindole in a minimal amount of DMF.

-

Add the 5-methoxyindole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis of this compound via the Vilsmeier-Haack Reaction.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Equilibrate the HPLC column with the initial mobile phase conditions for at least 15 minutes.

-

Inject the standards and the sample solution.

-

Monitor the chromatogram and determine the retention time and peak area of the analyte.

-

Calculate the purity of the sample based on the peak area percentage.

Workflow for HPLC Purity Analysis.

Biological Significance and Signaling Pathways

This compound serves as a crucial starting material for the synthesis of various compounds with significant biological activities, including potential anticancer and anti-inflammatory agents.[3] Derivatives of indole-3-carboxaldehyde (B46971) have been shown to modulate key cellular signaling pathways implicated in cancer progression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway.[4][5]

The inhibitory mechanism often involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.

Inhibition of the NF-κB Signaling Pathway by Indole Derivatives.

Tryptophan Dioxygenase (TDO) Inhibition

This compound is a reactant in the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being investigated as potential anticancer immunomodulators. TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[6]

In the tumor microenvironment, increased TDO activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine, which has immunosuppressive effects.[6] By inhibiting TDO, the immunosuppressive environment can be reversed, allowing for a more effective anti-tumor immune response.

Mechanism of Tryptophan Dioxygenase (TDO) Inhibition.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined chemical structure and reactivity, coupled with the diverse biological activities of its derivatives, make it a valuable tool for developing novel therapeutic agents. This guide provides a foundational understanding of its chemical and analytical properties, as well as its potential applications in targeting critical cellular signaling pathways.

References

- 1. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TDO inhibitors and how do they work? [synapse.patsnap.com]

The Discovery and Enduring Utility of 5-Methoxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-carboxaldehyde, a pivotal heterocyclic aldehyde, has emerged as a cornerstone in the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic protocols. Furthermore, it elucidates its role as a crucial intermediate in the development of therapeutic agents by examining its application in the synthesis of novel anti-cancer agents and outlining associated biological pathways. Quantitative data on its physicochemical properties are presented for ease of reference, and key experimental workflows are visualized to facilitate a comprehensive understanding of its synthesis and application.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy (B1213986) group at the 5-position and a formyl group at the 3-position of the indole ring yields this compound, a versatile intermediate with enhanced reactivity and solubility.[1] Its structural similarity to serotonin (B10506) and its utility as a building block for more complex molecules have made it an invaluable tool in drug discovery and organic synthesis.[1][2] This guide traces the historical development of its synthesis, provides detailed experimental procedures, and explores its application in the creation of targeted therapeutics.

History and Discovery

While the specific first synthesis of this compound is not prominently documented in readily available historical records, its creation is intrinsically linked to the development of one of organic chemistry's most important formylation reactions: the Vilsmeier-Haack reaction . This reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack, was first reported in 1927.[3] The reaction provides an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution.[3] The application of this reaction to 5-methoxyindole (B15748) provides a direct and efficient route to this compound.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.18 g/mol | [6] |

| Appearance | Yellowish to reddish crystalline powder | [1] |

| Melting Point | 179-183 °C (lit.) | |

| CAS Number | 10601-19-1 | [6] |

| IUPAC Name | 5-methoxy-1H-indole-3-carbaldehyde | [6] |

| Solubility | Insoluble in water | [1] |

| Purity | ≥99% (by HPLC) |

Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-methoxyindole. The following section provides a detailed experimental protocol for this reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

5-methoxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium Acetate

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The Vilsmeier reagent (a chloroiminium salt) will form in situ.

-

Reaction with 5-Methoxyindole: To a solution of 5-methoxyindole in anhydrous DMF, add the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours) to ensure complete formylation.[7]

-

Work-up: Cool the reaction mixture again in an ice bath and quench by the slow addition of an aqueous solution of sodium acetate. Stir for a short period.[7]

-

Extraction: Dilute the mixture with water and extract the product into diethyl ether.

-

Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules, including anti-cancer agents, tryptophan dioxygenase inhibitors, and fluorescent neuroactive probes.

Synthesis of Oncrasin Analogues

Oncrasin-1 is a novel anti-cancer agent that has shown activity against cancer cells with K-Ras mutations.[8] It functions by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.[8] this compound serves as a key intermediate in the synthesis of oncrasin analogues.[9] The general synthetic route involves the N-benzylation of the indole, followed by formylation at the 3-position (if not already present), and subsequent modification of the aldehyde.[9]

Caption: Simplified signaling pathway of Oncrasin analogues.

Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism, which has been implicated in cancer and neurodegenerative diseases.[10][11] The development of TDO inhibitors is a promising therapeutic strategy.[10] this compound can be used as a precursor for the synthesis of various TDO inhibitors, such as tryptanthrin (B1681603) derivatives.[10]

Caption: Role of TDO inhibitors in the Kynurenine Pathway.

Conclusion

This compound, a product of the historic Vilsmeier-Haack reaction, continues to be a compound of significant interest in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate for the creation of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this remarkable molecule.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Tryptophan 2,3-dioxygenase inhibitory activities of tryptanthrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 5-Methoxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methoxyindole-3-carboxaldehyde (CAS No: 10601-19-1), a significant intermediate in organic and pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its closely related analogs. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, publicly available ¹H and ¹³C NMR data for this compound is limited. Therefore, data from a closely related analog, 5-iodo-6-methoxy-1H-indole-3-carbaldehyde, is presented below to provide a representative spectrum. The structural similarities suggest that the chemical shifts and coupling patterns will be comparable.

Table 1: Representative ¹H NMR Data for a this compound Analog

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.05 | s | NH (indole) |

| 9.86 | s | CHO (aldehyde) |

| 8.45 | s | H-2 |

| 8.19 | d | H-4 |

| 7.08 | s | H-7 |

| 3.86 | s | OCH₃ |

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

Table 2: Representative ¹³C NMR Data for a this compound Analog

Solvent: DMSO-d₆, Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O (aldehyde) |

| 154.3 | C-5 |

| 138.0 | C-7a |

| 130.6 | C-2 |

| 120.2 | C-3a |

| 117.2 | C-3 |

| 95.2 | C-6 |

| 80.8 | C-4 |

| 56.5 | OCH₃ |

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

Infrared (IR) Spectroscopy

The following table details the characteristic infrared absorption bands for a closely related analog, providing insight into the functional groups present in this compound.

Table 3: Representative IR Absorption Data for a this compound Analog

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3107 | Strong, Broad | N-H Stretch (indole) |

| 3005 | Medium | C-H Stretch (aromatic) |

| 2924 | Medium | C-H Stretch (aliphatic -CH₃) |

| 2756 | Medium | C-H Stretch (aldehyde) |

| 1638 | Strong | C=O Stretch (aldehyde) |

| 1568, 1521 | Medium | C=C Stretch (aromatic) |

| 1226 | Strong | C-O Stretch (aryl ether) |

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern.

Table 4: GC-MS Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 175 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |

| 174 | High | [M-H]⁺ |

| 132 | High | [M-CHO-CH₃]⁺ |

Source: PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mix the sample thoroughly using a vortex mixer until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a small amount of solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the typical process for analyzing a chemical compound using various spectroscopic techniques.

References

An In-depth Technical Guide to 5-Methoxyindole-3-carboxaldehyde (CAS: 10601-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole-3-carboxaldehyde is a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its indole (B1671886) scaffold, substituted with a methoxy (B1213986) group at the 5-position and a formyl group at the 3-position, provides a versatile platform for the development of a wide array of biologically active molecules. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and its role as a precursor in the synthesis of potential therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 10601-19-1 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Yellowish to reddish crystalline powder | [1] |

| Melting Point | 179-186 °C | [1] |

| Boiling Point | ~306.5 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in methanol, DMF, and other common organic solvents. | |

| Purity | Typically ≥98% (HPLC) | [1] |

| InChI Key | TUWARWGEOHQXCO-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc2[nH]cc(C=O)c2c1 |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | -CHO |

| ~8.2 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.3 | d | 1H | H-7 |

| ~6.9 | dd | 1H | H-6 |

| ~3.8 | s | 3H | -OCH₃ |

| ~8.3 (broad s) | s | 1H | N-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~156.0 | C-5 |

| ~138.0 | C-7a |

| ~132.0 | C-2 |

| ~126.0 | C-3a |

| ~118.0 | C-3 |

| ~113.0 | C-7 |

| ~112.0 | C-6 |

| ~101.0 | C-4 |

| ~55.0 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H Stretch |

| ~2830, ~2730 | Medium | C-H Stretch (Aldehyde) |

| ~1650 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Methoxy) |

Mass Spectrometry

The mass spectrum typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 174 | High | [M-H]⁺ |

| 146 | Medium | [M-CHO]⁺ |

| 132 | Medium | [M-CH₃-CO]⁺ |

Synthesis

This compound is most commonly synthesized via the Vilsmeier-Haack reaction, a formylation reaction using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (B78521) solution (e.g., 2 M) or Sodium Acetate (B1210297) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at low temperature.

-

Prepare a solution of 5-methoxyindole in anhydrous DMF.

-

Add the 5-methoxyindole solution dropwise to the Vilsmeier reagent mixture, ensuring the temperature remains controlled.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a sodium hydroxide or sodium acetate solution until the pH is basic.

-

A precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate.

-

Collect the precipitate by filtration or separate the organic layer from the extraction.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: Vilsmeier-Haack synthesis of this compound.

Reactivity and Synthetic Applications

This compound is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its aldehyde and N-H groups.

General Reactivity Workflow

Caption: Synthetic utility of this compound.

It serves as a key reactant in the preparation of:

-

Tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators.

-

Inhibitors of the C-terminal domain of RNA polymerase II .

-

Imidazopyridines and imidazobenzothiazoles , classes of compounds with diverse biological activities.

-

Fluorescent neuroactive probes for brain imaging.

-

Novel antibacterial and antiandrogen agents .

Biological Activity and Potential Therapeutic Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, particularly in the areas of oncology and inflammation.

Anticancer and Anti-inflammatory Potential

Derivatives of indole-3-carboxaldehydes are being investigated for their potential as anticancer and anti-inflammatory agents.[1] The mechanism of action for some related indole compounds involves the modulation of key signaling pathways.

A closely related compound, indole-3-carboxaldehyde (B46971), has been shown to inhibit inflammatory responses in macrophages by targeting the miR-1271-5p/HDAC9 signaling pathway.[5] This provides a plausible mechanism that could be explored for derivatives of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of indole-3-carboxaldehyde derivatives.[5]

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting material for the creation of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding of this key intermediate, intended to facilitate further research and innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Methoxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-carboxaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole (B1671886) core, functionalized with a methoxy (B1213986) group and an aldehyde, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. This document serves as an in-depth technical guide, consolidating the known physical, chemical, and biological properties of this compound. It includes structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to support advanced research and development.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The electron-donating methoxy group at the 5-position influences the electron density of the indole ring, enhancing its reactivity, particularly in electrophilic substitution reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Yellowish to reddish or beige crystalline powder | |

| Melting Point | 179-183 °C | [2] |

| Boiling Point | ~306.47 °C (estimated) | N/A |

| Solubility | Insoluble in water; Soluble in DMSO and dimethylformamide | N/A |

| pKa | ~15.21 (predicted) | N/A |

| Stability | Stable under cool, dry, dark conditions. Air sensitive. | N/A |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-methoxy-1H-indole-3-carbaldehyde | [1] |

| CAS Number | 10601-19-1 | |

| Synonyms | 3-Formyl-5-methoxyindole, 5-Methoxyindolyl-3-aldehyde | |

| InChI Key | TUWARWGEOHQXCO-UHFFFAOYSA-N | |

| SMILES | COc1ccc2[nH]cc(C=O)c2c1 |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While comprehensive, assigned public data is limited, the expected spectral features are outlined below based on the compound's structure.

Table 3: Key Spectroscopic Features

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons, Aldehyde Proton, Methoxy Protons, N-H Proton | Signals expected in the aromatic region (δ 7-8 ppm), a distinct singlet for the aldehyde proton (δ ~10 ppm), a sharp singlet for the methoxy group (δ ~3.8-3.9 ppm), and a broad singlet for the indole N-H. |

| ¹³C NMR | Carbonyl Carbon, Aromatic Carbons, Methoxy Carbon | The aldehyde carbonyl carbon should appear significantly downfield (δ >180 ppm). Aromatic carbons will resonate in the δ 100-160 ppm range, with the methoxy-substituted carbon appearing further downfield. The methoxy carbon signal is expected around δ 55-56 ppm. |

| FTIR (KBr) | N-H Stretch, C-H (aromatic/aliphatic) Stretch, C=O Stretch, C=C Stretch, C-O Stretch | A broad peak around 3100-3300 cm⁻¹ for N-H stretching. Aromatic C-H stretching just above 3000 cm⁻¹. A strong, sharp absorption for the aldehyde C=O stretch around 1640-1680 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. C-O stretching for the methoxy group around 1030-1250 cm⁻¹. |

| Mass Spec. (ESI) | Molecular Ion Peak [M+H]⁺ | Expected at m/z ≈ 176.07 |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich indoles, providing a reliable route to this compound.[3]

Materials:

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer and dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add POCl₃ dropwise while maintaining the temperature below 5-10°C. Stir for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).[3]

-

Reaction with 5-Methoxyindole: Dissolve 5-methoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.[3]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 75°C for several hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Make the solution alkaline (pH 8-9) by the slow addition of an aqueous NaOH solution. This will precipitate the crude product.[3][4]

-

Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[3]

Quality Control & Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detector at a wavelength between 254-300 nm.

-

Purpose: To determine the purity of the synthesized compound. A single sharp peak indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Procedure: Dissolve a small sample (5-10 mg) in ~0.6 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The resulting shifts and coupling constants should be consistent with the structure of this compound.

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural similarity to neurotransmitters like serotonin (B10506) makes it a valuable starting material for compounds targeting the central nervous system.

A significant application is in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO) , an enzyme implicated in cancer's ability to evade the immune system.[2]

Tryptophan 2,3-Dioxygenase (TDO) Pathway in Cancer Immune Evasion

TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, which degrades the essential amino acid tryptophan.[5][6] Many tumors overexpress TDO, leading to two primary immunosuppressive effects within the tumor microenvironment:

-

Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their anergy (inactivation) and apoptosis (programmed cell death).[5]

-

Kynurenine Accumulation: The metabolic product, kynurenine, and its derivatives actively promote the differentiation of regulatory T cells (Tregs) and suppress the function of dendritic cells and effector T cells.[6]

By inhibiting TDO, the tumor microenvironment can be shifted from an immunosuppressive to an immunostimulatory state, enhancing the efficacy of the host's anti-tumor immune response and synergizing with other immunotherapies like checkpoint inhibitors.[6] Compounds derived from this compound are being investigated for this purpose.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Unveiling the Role of Tryptophan 2,3-Dioxygenase in the Angiogenic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyindole-3-carboxaldehyde: A Technical Guide to its Biological Activity and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While the intrinsic biological activity of this compound itself is not extensively documented, its true significance lies in its role as a foundational scaffold for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, detailed experimental protocols for their synthesis and biological evaluation, and a summary of the key signaling pathways implicated in their mechanisms of action.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with therapeutic value. The introduction of a methoxy (B1213986) group at the 5-position and a carboxaldehyde at the 3-position of the indole ring, as seen in this compound, provides a unique combination of electronic properties and reactive handles for chemical modification.[1][2] This makes it an invaluable starting material for the synthesis of complex molecules with tailored biological functions.[3] Its structural similarity to serotonin (B10506) also makes it a key intermediate in the development of pharmaceuticals targeting neurological disorders.[3] This guide will explore the biological significance of this compound through the lens of its derivatives.

Biological Activities of this compound Derivatives

The primary biological significance of this compound is realized through its chemical transformation into a variety of derivatives. These derivatives have been shown to possess a range of biological activities, which are summarized below.

Anticancer Activity

Derivatives of this compound are promising candidates for the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Tryptophan Dioxygenase Inhibitors | Various Cancer Cells | Data not available in provided search results | [4] |

| RNA Polymerase II Inhibitors | K-Ras Mutant Tumor Cells | Data not available in provided search results | [5] |

| Antiandrogens | Prostate Cancer Cells | Data not available in provided search results | [5] |

Note: Specific IC50 values for derivatives synthesized directly from this compound were not available in the provided search results. The table indicates the classes of anticancer agents for which this compound is a known precursor.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an active area of research. These compounds can modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Indole-3-carboxaldehyde (B46971) Derivatives

| Derivative/Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Indole-3-carboxaldehyde | THP-1 Macrophages | ELISA | Decreased IL-6, Increased IL-10 | M2 Polarization | [6] |

| Indole-3-carboxaldehyde | Intestinal Epithelial Cells | Western Blot, Confocal Microscopy | Inhibition of NLRP3 inflammasome, Reduced ROS production | Anti-inflammatory | [7] |

Note: Data for derivatives of the closely related indole-3-carboxaldehyde are presented to illustrate the potential anti-inflammatory activities of compounds derived from the 5-methoxy analog.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference |

| Imidazopyridines and Imidazobenzothiazoles | Gram-positive and Gram-negative bacteria, Fungi | Data not available in provided search results | [5] |

| Cholic Acid Hydrazone Analogues | Bacteria | Data not available in provided search results | [5] |

Note: Specific MIC values for derivatives synthesized directly from this compound were not available in the provided search results. The table indicates the classes of antimicrobial agents for which this compound is a known precursor.

Key Signaling Pathways

While direct studies on this compound are limited, research on the structurally similar indole-3-carboxaldehyde and other indole derivatives has shed light on potential mechanisms of action.

TLR4/NF-κB/p38 MAPK Pathway

Indole-3-carboxaldehyde has been shown to inhibit inflammatory responses by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[7] Activation of TLR4 by lipopolysaccharide (LPS) typically leads to the downstream activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK), resulting in the production of pro-inflammatory cytokines. Indole-3-carboxaldehyde can interfere with this cascade, thereby reducing inflammation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound = 99 10601-19-1 [sigmaaldrich.com]

- 6. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of 5-Methoxyindole-3-carboxaldehyde in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 5-Methoxyindole-3-carboxaldehyde. While this compound is readily available as a synthetic reagent and a valuable intermediate in pharmaceutical development, its presence in the natural world is not well-documented. This guide will explore the existing, albeit limited, evidence, focusing on closely related naturally occurring indole-3-carboxaldehyde (B46971) derivatives and their biosynthetic pathways. The information presented herein is intended to provide a comprehensive overview for researchers in the fields of natural products, phytochemistry, and drug discovery.

Natural Occurrence: A Focus on Analogs

Direct evidence for the isolation of this compound from a natural source remains scarce in scientific literature. However, the core structure of indole-3-carboxaldehyde and its hydroxylated analogue have been identified in the plant kingdom, suggesting a potential, though unconfirmed, for the existence of the methoxylated form.

Hydroxylated Analogs in Arabidopsis thaliana

Research on the model plant Arabidopsis thaliana has revealed the presence of 5-hydroxyindole-3-carbaldehyde , a close structural analogue of this compound. This compound is not found in its free form but rather as a glucose conjugate [1][2]. The presence of this hydroxylated precursor suggests that a subsequent methylation step, a common enzymatic reaction in plant secondary metabolism, could theoretically lead to the formation of this compound.

The Parent Compound: Indole-3-carboxaldehyde in Fungi

The parent compound, indole-3-carboxaldehyde , which lacks the methoxy (B1213986) group, has been identified in certain fungi. It has been isolated as a metabolite from the endophytic fungus Lasiodiplodia pseudotheobromae and the fungus Paecilomyces lilacinum[3][4]. This indicates that the enzymatic machinery for the production of the indole-3-carboxaldehyde scaffold is present in the fungal kingdom.

Biosynthesis of Indole-3-Carboxaldehyde Derivatives in Arabidopsis thaliana

The biosynthetic pathway for indole-3-carboxaldehyde and its derivatives in Arabidopsis thaliana originates from the amino acid tryptophan[1][2]. This pathway is a branch of the broader indolic secondary metabolite network, which also leads to the production of the phytoalexin camalexin.

A simplified representation of this pathway is provided below:

References

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Methoxyindole-3-carboxaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole-3-carboxaldehyde is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its indole (B1671886) core, substituted with a methoxy (B1213986) group at the 5-position and a carboxaldehyde at the 3-position, provides a unique template for the synthesis of a diverse array of biologically active molecules. The methoxy group can enhance the lipophilicity and metabolic stability of derivatives, while the reactive aldehyde functionality allows for facile chemical modifications, making it an attractive starting material for drug discovery and development.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and analogs.

Synthesis of this compound Derivatives

The aldehyde group at the 3-position of this compound is a key functional handle for the synthesis of a variety of derivatives. Common synthetic strategies include condensation reactions to form Schiff bases, chalcones, and thiosemicarbazones.

General Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with various primary amines. This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with catalytic amounts of acid.[3]

General Synthesis of Chalcone Derivatives

Chalcones are prepared via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.[4][5]

General Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of this compound with thiosemicarbazide (B42300) or its derivatives in an alcoholic solvent, often with an acid catalyst.[6][7]

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for their therapeutic potential. The following sections summarize their key biological activities, supported by quantitative data where available.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-3-carboxaldehyde (B46971) derivatives. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[8][9]

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indole-Chalcone | NCI-60 (various) | ~6 (GI50) | [8] |

| Indole-3-acetaldehyde | HCT116 (Colorectal) | >50 | [8] |

| Indole-3-acetaldehyde | DLD-1 (Colorectal) | >50 | [8] |

| Palladium(II) complex of indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 22.8 | [10] |

| Palladium(II) complex of indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 67.1 | [10] |

| 5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | Glioblastoma | Low µM | [4] |

| 9-aryl-5H-pyrido[4,3-b]indole | HeLa (Cervical) | 8.7 | [11] |

| Pyrazolo[1,5-a]indole | Cancer cell lines | 10-30 | [12] |

| Acridine–thiosemicarbazone | B16-F10 (Melanoma) | 14.79 | [13] |

Table 1: Anticancer Activity of Indole-3-carboxaldehyde Derivatives. IC50/GI50 values represent the concentration required to inhibit cell growth by 50%.

Neuroprotective Activity

Certain analogs of 5-methoxyindole (B15748) have shown promise as neuroprotective agents. For instance, 5-methoxyindole-2-carboxylic acid has been investigated for its preconditioning effects in stroke models, where it was found to improve stroke-related impairments in hippocampal long-term potentiation (LTP).[14] Studies on carboxychalcones have also suggested potential antioxidant properties that could contribute to neuroprotection.[15]

Anti-inflammatory Activity

Indole-3-carboxaldehyde derivatives have been explored for their anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[16] While specific quantitative data for this compound derivatives is limited, studies on related chalcones have demonstrated inhibition of prostaglandin (B15479496) E2 (PGE2) production.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocol: 3-(5-methoxy-1H-indol-3-yl)-1-(phenyl)prop-2-en-1-one (A 5-Methoxyindole Chalcone Derivative)

This protocol is adapted from the general Claisen-Schmidt condensation procedure.[4][18]

Materials:

-

This compound

-

Acetophenone

-

Ethanol

-

40% Aqueous Sodium Hydroxide (NaOH)

-

Stirring apparatus

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a 40% aqueous NaOH solution dropwise to the stirred mixture while maintaining a low temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

-

Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Assay Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[8]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control group.

-

MTT Incubation: After the treatment period, remove the medium and add MTT solution to each well. Incubate the plate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Biological Assay Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1]

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., PEM buffer containing GTP)

-

Test compound

-

Positive control (e.g., colchicine)

-

Negative control (e.g., paclitaxel)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare solutions of the test compound and controls at various concentrations.

-

In a cuvette, mix the tubulin solution with the polymerization buffer.

-

Add the test compound or control to the cuvette and incubate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the test compound-treated samples to the controls to determine the inhibitory effect.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

As previously mentioned, a primary anticancer mechanism for many indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Another key mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.[8][19]

Furthermore, indole compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[20]

Caption: Anticancer mechanisms of this compound derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory actions of indole derivatives are often linked to the downregulation of pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition by indole compounds leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[16]

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound and its derivatives represent a rich and promising area of research for the development of new therapeutic agents. Their synthetic tractability, coupled with a wide range of biological activities, makes them attractive candidates for addressing unmet medical needs in oncology, neurodegenerative diseases, and inflammatory disorders. This guide has provided a comprehensive overview of the current state of knowledge, including synthetic methodologies, quantitative biological data, detailed experimental protocols, and insights into the underlying mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]